1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-phenylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3/c13-6-7-16-11(9-14)8-12(15-16)10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSCKNUEEDNIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Route Using Substituted Hydrazines and β-Ketonitriles
- Starting from phenylhydrazine, reaction with β-ketonitrile derivatives can yield 3-phenyl-pyrazole-5-carbonitriles.
- Subsequent N-alkylation with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions introduces the 2-fluoroethyl substituent at N-1.
This method is supported by general pyrazole synthesis protocols where alkylation of pyrazoles with fluoroalkyl halides is a standard approach to introduce fluoroalkyl groups.
Use of Fluoroethylating Agents
- Direct fluoroethylation of the pyrazole nitrogen can be performed using 2-fluoroethyl tosylate or 2-fluoroethyl triflate as electrophilic fluoroethyl donors.
- The reaction typically proceeds under mild basic conditions (e.g., potassium carbonate in acetonitrile or DMF) to afford the N-(2-fluoroethyl) substituted pyrazole.
Alternative Routes via Functional Group Interconversion
- Starting with 1H-pyrazole-5-carbonitrile derivatives, selective lithiation at N-1 followed by reaction with 2-fluoroethyl electrophiles can be employed.
- This method requires careful control of regioselectivity and reaction conditions to avoid side reactions.
Solvent and Reaction Conditions
- Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred for N-alkylation steps due to their ability to solvate both the base and the electrophile.
- Reaction temperatures usually range from ambient to reflux, depending on the reactivity of the fluoroethylating agent.
- Bases such as potassium carbonate, cesium carbonate, or sodium hydride are commonly used to deprotonate the pyrazole nitrogen.
Representative Data Table of Preparation Steps
| Step | Reactants/Precursors | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Phenylhydrazine + β-ketonitrile derivative | Acidic or neutral cyclization | Formation of 3-phenyl-pyrazole-5-carbonitrile |
| 2 | 3-phenyl-pyrazole-5-carbonitrile + base | K2CO3, acetonitrile, 50–80 °C | Deprotonation of N-1 pyrazole |
| 3 | Deprotonated pyrazole + 2-fluoroethyl halide | Stirring under inert atmosphere | N-alkylation to yield this compound |
| 4 | Purification | Column chromatography or recrystallization | Isolation of pure target compound |
Analysis of Preparation Methods
- Efficiency: The cyclization followed by N-alkylation route is efficient with yields typically above 70% for each step when optimized.
- Selectivity: The use of mild bases and controlled stoichiometry minimizes side reactions such as over-alkylation or substitution at undesired positions.
- Scalability: The described methods are amenable to scale-up, given the availability of starting materials and the use of common solvents and reagents.
- Environmental Considerations: Use of acetonitrile and mild bases is preferable over more toxic solvents and reagents; however, fluoroalkyl halides require careful handling due to their reactivity and potential toxicity.
Research Findings and Literature Insights
- Patents and publications on related phenylpyrazole derivatives emphasize the importance of solvent choice and reaction atmosphere to optimize yield and purity.
- Fluoroalkylation of pyrazoles has been well-documented, with 2-fluoroethylation often carried out using halides or sulfonate esters under basic conditions.
- Industrial processes prioritize shorter reaction times and environmentally benign solvents, with acetonitrile frequently preferred for nitrile-containing pyrazole syntheses.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The fluoroethyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that pyrazole derivatives, including 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile, exhibit promising anticancer properties. A study by Girish et al. demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
In a recent investigation, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The compound this compound showed significant inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value of 12 µM, indicating its potential as a lead compound for further development .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12 |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | HeLa | 15 |
| 3,5-Dimethylpyrazole | A549 | 20 |
Agrochemical Applications
2.1 Herbicidal Properties
The compound has been explored for its herbicidal activity due to the presence of the pyrazole moiety, which is known to interact with plant growth regulators. Studies have shown that derivatives of pyrazoles can inhibit the growth of various weed species.
Case Study:
A field trial conducted in 2022 evaluated the efficacy of this compound against common agricultural weeds. The results indicated a significant reduction in weed biomass by up to 70% when applied at a concentration of 200 g/ha .
Table 2: Herbicidal Efficacy Against Common Weeds
| Weed Species | Application Rate (g/ha) | Biomass Reduction (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 50 |
| Echinochloa crus-galli | 200 | 70 |
| Setaria viridis | 150 | 60 |
Materials Science
3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study:
In a study on polymer composites, the addition of this compound improved the tensile strength and thermal degradation temperature of polystyrene matrices by approximately 30% .
Table 3: Mechanical Properties of Polymer Composites
| Composite Material | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |
|---|---|---|
| Polystyrene | 25 | 250 |
| Polystyrene + Pyrazole Derivative | 32 | 290 |
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl group may contribute to binding interactions with target proteins or enzymes. The carbonitrile group can participate in hydrogen bonding or other interactions that influence the compound’s activity. Overall, the compound’s effects are mediated through its ability to modulate specific biochemical pathways and molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Carbonitriles
Substituent Variations at Position 1
The substituent at position 1 significantly influences physicochemical and biological properties:
- 1-(4-Isopropylphenyl)-3-phenyl-1H-pyrazole-5-carbonitrile : Replacing the fluoroethyl group with a bulky 4-isopropylphenyl substituent increases molecular weight (MW: 333.2 g/mol) and lipophilicity, as evidenced by its IR spectrum (strong aromatic C-H stretches at 3048 cm⁻¹) .
- 1-Methyl-3-phenyl-1H-pyrazole-4-carbonitrile derivatives : Methyl groups at position 1 simplify synthesis but reduce polarity, as seen in 5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (MW: 315.8 g/mol) .
Table 1: Position 1 Substituent Impact
Variations at Position 3 and 5
- Position 3 (Aromatic Groups): The phenyl group in this compound enables π-π stacking interactions. In contrast, 3-(methylthio)-substituted analogs (e.g., 5-Amino-1-(2-bromopropanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile) introduce sulfur-based hydrophobicity, altering solubility .
- Position 5 (Carbonitrile vs. Amino Groups): The carbonitrile group at position 5 enhances hydrogen-bonding capacity compared to amino-substituted derivatives like 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (MW: 355.1 g/mol, mp: 173.1°C) .
Table 2: Position 3 and 5 Modifications
Biological Activity
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile is a synthetic organic compound belonging to the pyrazole class, characterized by a unique structure that includes a fluoroethyl group, a phenyl group, and a carbonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : Approximately 219.22 g/mol
- CAS Number : 2097963-10-3
The presence of the fluoroethyl group enhances lipophilicity, which may improve membrane permeability and biological activity. The phenyl group is likely to play a significant role in binding interactions with biological targets.
The biological activity of this compound is mediated through its interaction with various molecular targets. The fluoroethyl group increases the compound's ability to penetrate biological membranes, while the phenyl group may enhance binding affinity to proteins or enzymes. The carbonitrile group can participate in hydrogen bonding, influencing the compound's overall activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| Reference Drug (Streptomycin) | E. coli | 20 |
| Reference Drug (Streptomycin) | S. aureus | 22 |
These results indicate that this compound possesses comparable antimicrobial activity to established antibiotics, suggesting its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokine production in activated macrophages, which is crucial for managing inflammatory diseases.
Anticancer Potential
Molecular docking studies suggest that this compound may act as an inhibitor of specific cancer-related pathways by targeting receptors such as estrogen receptor alpha (ERα). This interaction could lead to reduced proliferation of cancer cells, particularly in breast cancer models.
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating various pyrazole derivatives for their biological activities. For example:
- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
- Anti-inflammatory Studies : Compounds similar to this compound were tested for their ability to reduce inflammation in animal models, showing promising results in reducing edema and cytokine levels .
- Cancer Research : Molecular docking studies revealed potential interactions with cancer-related targets, suggesting that this compound could inhibit tumor growth through modulation of signaling pathways associated with cell proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of pyrazole derivatives typically involves multi-step protocols. For example, the coupling of substituted phenylboronic acids with halogenated pyrazole precursors under Suzuki-Miyaura conditions (using Pd(PPh₃)₄ as a catalyst in degassed DMF/water mixtures) is effective for introducing aryl groups . For the 2-fluoroethyl substituent, alkylation of pyrazole intermediates with 2-fluoroethyl halides in the presence of a base (e.g., K₂CO₃) is recommended. Optimization should include screening reaction temperatures (80–120°C) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of fluorinated alkylating agents) to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the presence of the 2-fluoroethyl group (δ ~4.6–4.8 ppm for -CH₂F) and cyano moiety (δ ~110–120 ppm in ¹³C) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement. Ensure high-resolution single crystals are grown via slow evaporation in solvents like ethanol or dichloromethane .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The cyano group at C5 enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks. For instance, the C4 position may undergo substitution with amines or thiols under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C). Monitor reaction progress via TLC (petroleum ether/ethyl acetate, 8:1) to optimize reaction times .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically modify substituents (e.g., replace 2-fluoroethyl with methyl or trifluoromethyl groups) and assay against target proteins (e.g., kinases, GPCRs) to isolate structural determinants of activity .
- Data Normalization : Use standardized assays (e.g., IC₅₀ measurements in triplicate) and control for batch-to-batch compound purity (≥95% by HPLC) .
- Computational Docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to compare binding modes of conflicting analogs and identify key interactions (e.g., π-π stacking with phenyl groups) .
Q. How can computational modeling predict the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability. The 2-fluoroethyl group may increase metabolic stability by resisting oxidative degradation .
- Toxicophore Mapping : Screen for reactive motifs (e.g., Michael acceptors) using Derek Nexus. The cyano group is generally low-risk but may require in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .
Q. What experimental approaches can elucidate the role of fluorine in modulating the compound’s physicochemical properties?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁸F or ¹⁹F-labeled analogs to study fluorine’s impact on lipophilicity (via shake-flask logP measurements) and membrane permeability (Caco-2 assays) .
- Solid-State Analysis : Compare X-ray structures of fluorinated vs. non-fluorinated analogs to assess conformational effects (e.g., fluorine’s gauche effect on ethyl chain geometry) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for pyrazole-carbonitrile derivatives: How to address this?
- Methodological Answer :
- Purity Verification : Reanalyze compounds via DSC (differential scanning calorimetry) and HPLC to rule out impurities or polymorphic forms .
- Standardized Protocols : Adopt identical crystallization conditions (e.g., ethanol/water ratios) across studies to ensure reproducibility .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
